molecular formula C10H22NO8P B12973860 tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate

tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate

Cat. No.: B12973860
M. Wt: 315.26 g/mol
InChI Key: RIYLUDRWXOEDLZ-UHFFFAOYSA-N
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Description

tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its tert-butyl group, dihydroxypropoxy group, and phosphoryl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of tert-butyl carbamate with a phosphorylating agent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .

Chemical Reactions Analysis

tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions may introduce different functional groups into the molecule .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme activities and metabolic pathways. In medicine, it has potential as a drug candidate due to its unique chemical structure and reactivity. Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The phosphoryl group in the compound can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The dihydroxypropoxy group may interact with enzymes and proteins, affecting their activity and function. The overall effect of the compound depends on its ability to modulate these molecular interactions and pathways .

Comparison with Similar Compounds

tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate can be compared with similar compounds such as tert-butyl carbamate, tert-butyl N-(2,3-dihydroxypropyl)carbamate, and tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate. These compounds share some structural similarities but differ in their functional groups and reactivity. The presence of the phosphoryl group in this compound makes it unique and potentially more versatile in its applications .

Properties

Molecular Formula

C10H22NO8P

Molecular Weight

315.26 g/mol

IUPAC Name

tert-butyl N-[2-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl]carbamate

InChI

InChI=1S/C10H22NO8P/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16)

InChI Key

RIYLUDRWXOEDLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOP(=O)(O)OCC(CO)O

Origin of Product

United States

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